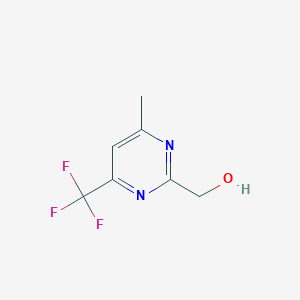
(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with a suitable alcohol under basic conditions. For example, the reaction can be carried out using cesium carbonate as a base and ethyl 4-hydroxybenzoate as the alcohol source. The reaction is performed at room temperature for 2-3 hours, followed by the removal of the solvent and recrystallization from ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization, can be optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include alcohols and amines.
Substitution: The major products depend on the substituent introduced, such as alkylated or arylated derivatives.
Scientific Research Applications
(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with specific properties
Mechanism of Action
The mechanism of action of (4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine: Similar structure but with an amine group instead of a hydroxyl group.
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of a hydroxyl group.
Methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate: Similar structure but with an ester group instead of a hydroxyl group
Uniqueness
The presence of the hydroxyl group in (4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol makes it unique compared to its similar compounds
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C7H7F3N2O/c1-4-2-5(7(8,9)10)12-6(3-13)11-4/h2,13H,3H2,1H3 |
InChI Key |
KTEIPKDAASWXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















